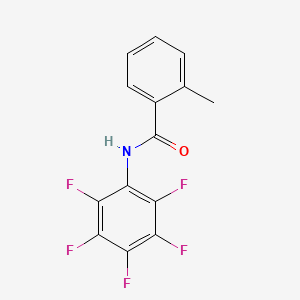
2-methyl-N-(pentafluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a methyl group and a pentafluorophenyl group
Vorbereitungsmethoden
The synthesis of 2-methyl-N-(pentafluorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-methyl-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of activated olefins and transition metal catalysts.
Common reagents used in these reactions include rhodium (III) catalysts, molecular oxygen, and various olefins. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(pentafluorophenyl)benzamide has several scientific research applications:
Biology and Medicine: Benzamide derivatives, including this compound, have shown potential in antibacterial and antioxidant activities. They are also explored for their anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(pentafluorophenyl)benzamide involves its role as a directing group in catalytic reactions. The pentafluorophenyl group enhances the reactivity of the benzamide moiety, allowing for efficient C-H activation and subsequent functionalization . The molecular targets and pathways involved include the activation of aryl C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(pentafluorophenyl)benzamide can be compared with other benzamide derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of different substituents, such as nitro or trifluoromethyl groups, can alter the electronic properties and steric effects, leading to variations in their behavior in chemical reactions and biological activities.
Eigenschaften
Molekularformel |
C14H8F5NO |
|---|---|
Molekulargewicht |
301.21 g/mol |
IUPAC-Name |
2-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c1-6-4-2-3-5-7(6)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21) |
InChI-Schlüssel |
KBAFTQRRZBXRES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


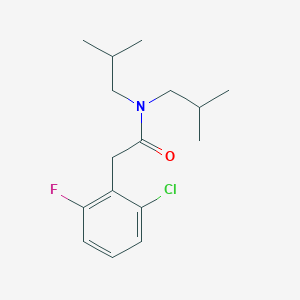
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
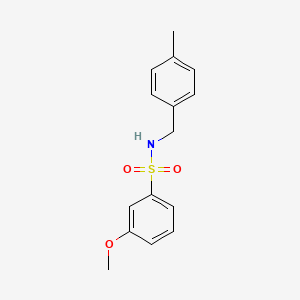
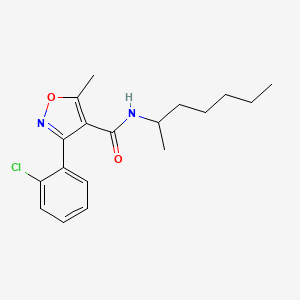
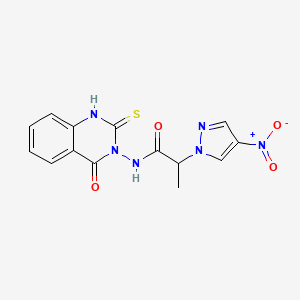
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
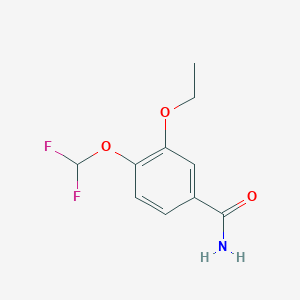
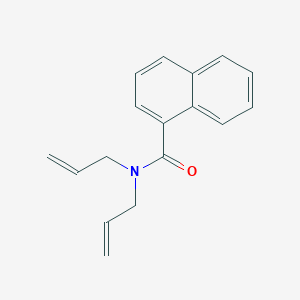
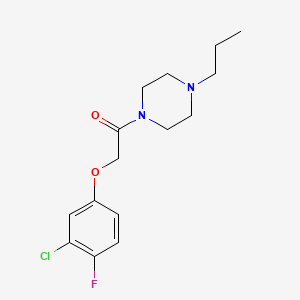
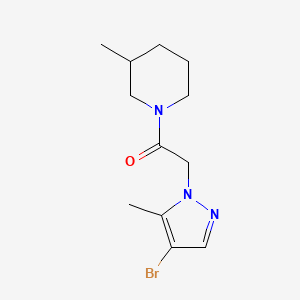
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14930730.png)

